molecular formula C17H18N6O3 B2420617 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921530-80-5

9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2420617
CAS No.: 921530-80-5
M. Wt: 354.37
InChI Key: KUJHRNLPJZVRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-9(2)22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-5-7-11(26-4)8-6-10/h5-9H,1-4H3,(H,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJHRNLPJZVRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolo-purine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate in anhydrous ethanol, followed by the introduction of a bromo-substituted triazole precursor. The process yields high purity and significant yields (approximately 80%) after recrystallization from solvents such as DMF .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of purine analogues, including derivatives similar to the target compound. For instance, a study screened various purine derivatives against Trypanosoma brucei, responsible for African sleeping sickness. Notably, compounds with an isopropyl group at position 9 exhibited significant trypanocidal activity with IC50_{50} values as low as 4.8±0.2μM4.8\pm 0.2\mu M for certain derivatives . This suggests that the structural features of the compound may enhance its efficacy against parasitic infections.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Structural optimization studies on related triazoloquinazolinone derivatives indicated that modifications at specific positions could enhance binding affinity to cancer cell targets. For example, various substitutions on the phenyl ring were shown to affect inhibitory activity at the Polo-like Kinase 1 (Plk1) protein binding domain, with IC50_{50} values determined from multiple experiments .

The biological activity of this compound can be attributed to its interaction with specific cellular pathways. It is hypothesized that the triazole ring may play a crucial role in modulating enzyme activity related to nucleic acid metabolism and cell cycle regulation. The presence of methoxy and isopropyl groups may enhance lipophilicity and improve cellular uptake, facilitating its action within target cells .

Case Studies

StudyCompoundActivityIC50_{50} Value
B8Trypanocidal4.8±0.2μM4.8\pm 0.2\mu M
A5Anticancer (Plk1 Inhibition)1±0.1μM1\pm 0.1\mu M

Scientific Research Applications

Research indicates that the compound exhibits a range of biological activities that could lead to significant therapeutic applications:

Antiviral Activity

Studies have shown that derivatives of purine and triazole compounds can exhibit antiviral properties. The compound has been tested against various viral strains, demonstrating efficacy in inhibiting viral replication. For example:

  • A study indicated that the compound showed significant activity against herpes simplex virus types 1 and 2, outperforming standard antiviral agents like acyclovir in specific assays without cytotoxic effects on host cells.

Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit tumor cell proliferation:

  • In vitro studies revealed that the compound effectively inhibited the growth of several cancer cell lines, including ovarian and breast cancer cells. The mechanism is believed to involve interference with nucleic acid synthesis and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Research has indicated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes leads to a reduction in pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antiviral Efficacy

In a comparative study involving various purine derivatives:

  • The compound was tested for its antiviral efficacy against herpes simplex virus. Results indicated that it exhibited significant antiviral activity at lower concentrations than those required for acyclovir.

Case Study 2: Anticancer Activity

A focused study on the anticancer properties:

  • The compound demonstrated effective inhibition of ovarian cancer cell growth with an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 3: Mechanisms of Anti-inflammatory Action

A recent investigation into the anti-inflammatory effects:

  • The compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating a mechanism by which it could mitigate inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.